![molecular formula C15H20 B14406451 [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene CAS No. 87712-68-3](/img/structure/B14406451.png)
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is an organic compound characterized by a benzene ring attached to a propyl chain, which is further connected to a methylcyclopentene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-(3-methylcyclopent-1-en-1-yl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the cyclopentene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]toluene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]ethylbenzene
- [3-(3-Methylcyclopent-1-en-1-yl)propyl]phenol
Uniqueness
[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzene ring with a cyclopentene moiety provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
87712-68-3 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-(3-methylcyclopenten-1-yl)propylbenzene |
InChI |
InChI=1S/C15H20/c1-13-10-11-15(12-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3 |
Clé InChI |
FAKNEXGLMVTRKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C1)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
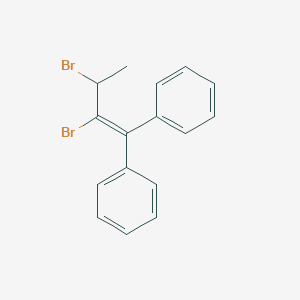
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
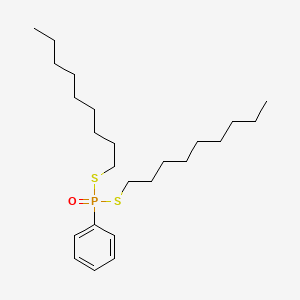

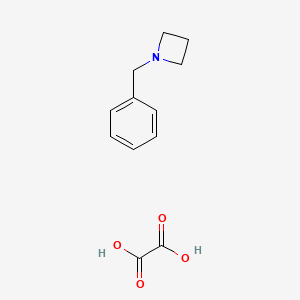
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)

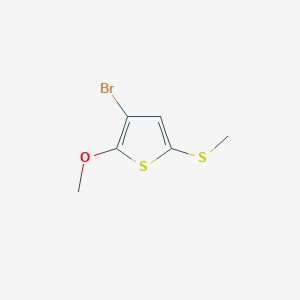
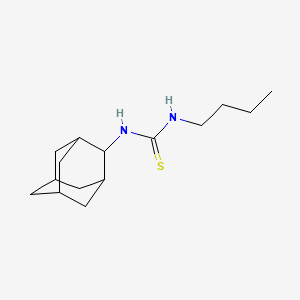

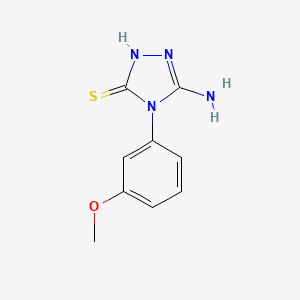
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
